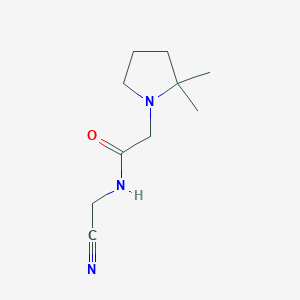
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a synthetic compound that belongs to the class of nitriles and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is not fully understood. However, it is believed that N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide exerts its antibacterial, antifungal, and antiviral activity by inhibiting the growth and replication of microorganisms. N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide may also interact with cellular proteins and enzymes, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide has been found to exhibit low toxicity and has no reported adverse effects on human health. However, further studies are needed to determine the long-term effects of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide exposure on human health.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is a versatile compound that can be used in various lab experiments. Its ease of synthesis and low toxicity make it an attractive candidate for use in medicinal chemistry and materials science. However, the limited availability of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide and its high cost may limit its use in some experiments.
Future Directions
The potential applications of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide in various fields make it a promising compound for future research. Some future directions of research include:
1. Development of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide-based drugs for the treatment of bacterial, fungal, and viral infections.
2. Investigation of the mechanism of action of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide to better understand its biological activity.
3. Synthesis of new organic compounds and materials using N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide as a building block.
4. Evaluation of the long-term effects of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide exposure on human health.
Conclusion:
In conclusion, N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is synthesized through a multi-step process and has been found to exhibit antibacterial, antifungal, and antiviral activity. N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is a versatile compound that can be used in various lab experiments, but its limited availability and high cost may limit its use in some experiments. Further research is needed to fully understand the potential applications of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide in various fields.
Synthesis Methods
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of 2,2-dimethylpyrrolidine-1-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide. The purity of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new drugs. N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide has also been used as a building block in the synthesis of various organic compounds and materials.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2)4-3-7-13(10)8-9(14)12-6-5-11/h3-4,6-8H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESBEAQVPLNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

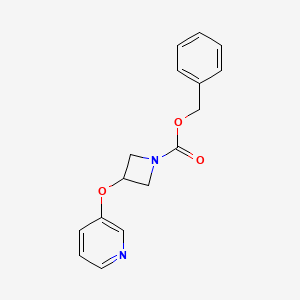
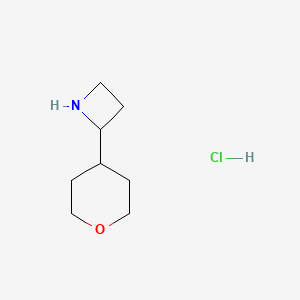
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)

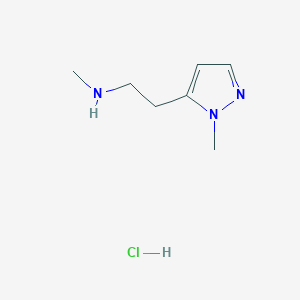
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
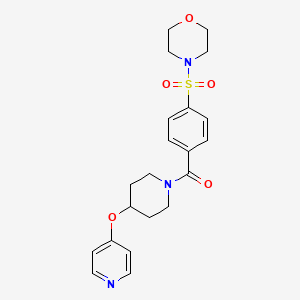
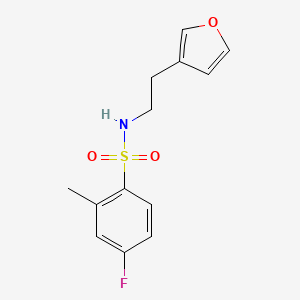
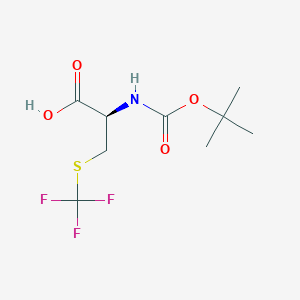
![N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2621963.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)

![[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene](/img/structure/B2621969.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2621971.png)